(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid
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Overview
Description
(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound’s structure includes a piperidine ring, a carboxylic acid group, and a ketone group, making it a versatile intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid typically begins with commercially available starting materials such as (S)-piperidine-2-carboxylic acid.
Protection of Amine Group: The amine group of the piperidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Oxidation: The next step involves the oxidation of the piperidine ring to introduce the ketone group at the 4-position. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions to modify the ketone group or the piperidine ring.
Reduction: Reduction reactions can be employed to convert the ketone group to an alcohol, using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amine group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal the free amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid.
Major Products
Alcohol Derivatives: From reduction of the ketone group.
Free Amine Derivatives: From deprotection of the Boc group.
Scientific Research Applications
Chemistry
In organic chemistry, (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its protected amine group allows for selective reactions, making it valuable in multi-step syntheses.
Biology and Medicine
The compound is used in the development of pharmaceuticals, particularly in the synthesis of piperidine-based drugs. Its structure is a key component in the design of enzyme inhibitors and receptor modulators.
Industry
In the chemical industry, this compound is utilized in the production of fine chemicals and as a building block for agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid depends on its application. In pharmaceutical research, it may act as a precursor to active compounds that interact with specific molecular targets such as enzymes or receptors. The Boc group provides stability during synthesis, allowing for controlled reactions to produce the desired active molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(tert-butoxycarbonyl)-3-pyrrolidinecarboxylic acid: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
(S)-1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid: Lacks the ketone group at the 4-position.
Uniqueness
(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid is unique due to the presence of both a Boc-protected amine and a ketone group, providing versatility in synthetic applications. Its specific stereochemistry (S-configuration) also plays a crucial role in its reactivity and interactions in biological systems.
This compound’s combination of functional groups and stereochemistry makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.
Properties
CAS No. |
198646-60-5 |
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Molecular Formula |
C11H16NO5- |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylate |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)/p-1/t8-/m0/s1 |
InChI Key |
GPBCBXYUAJQMQM-QMMMGPOBSA-M |
SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)O |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)[O-] |
Pictograms |
Irritant |
Origin of Product |
United States |
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